3-Dehydro Reserpine Chloride

Description

BenchChem offers high-quality 3-Dehydro Reserpine Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Dehydro Reserpine Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

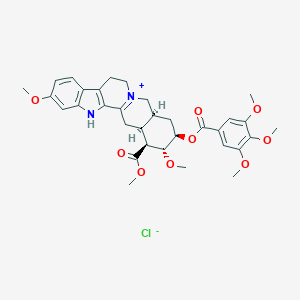

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O9.ClH/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;/h7-8,11-12,14,18,22,27-28,31H,9-10,13,15-16H2,1-6H3;1H/t18-,22+,27-,28+,31+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALXIXVMMSDZQU-FMJIVAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2C[N+]3=C(CC2C1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2C[N+]3=C(C[C@@H]2[C@@H]1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541666 | |

| Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107052-60-8 | |

| Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Dehydro Reserpine Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3-Dehydro Reserpine Chloride, a significant derivative and degradation product of the well-known alkaloid, Reserpine. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a cohesive understanding of its chemical identity, formation, and potential significance. This document is structured to facilitate a deep dive into the molecular characteristics and to provide a practical framework for its study, acknowledging the current landscape of available research. While extensive data exists for the parent compound, Reserpine, information specific to 3-Dehydro Reserpine Chloride is more limited. This guide, therefore, synthesizes the available direct evidence with logical inferences drawn from the rich chemistry of Reserpine and its analogues.

Molecular Identity and Structure

3-Dehydro Reserpine Chloride is a dehydrogenated derivative of Reserpine, characterized by the introduction of a double bond in the yohimbane skeleton. This structural modification results in a positively charged quaternary nitrogen, which has significant implications for its chemical and biological properties.

Chemical Nomenclature and Identifiers

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse. The following table summarizes the key identifiers for 3-Dehydro Reserpine Chloride.

| Identifier | Value | Source |

| IUPAC Name | methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate chloride | [PubChem][1] |

| CAS Number | 107052-60-8 | [PubChem][1] |

| Molecular Formula | C₃₃H₃₉ClN₂O₉ | [PubChem][1] |

| Molecular Weight | 643.1 g/mol | [PubChem][1] |

| InChI Key | DALXIXVMMSDZQU-FMJIVAGGSA-N | [PubChem][1] |

| SMILES | CO[C@H]1OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] | [PubChem][1] |

| Synonyms | 3,4-Didehydroreserpine Chloride, 3,4-Dehydroreserpine | [PubChem][1] |

Structural Representation

The chemical structure of 3-Dehydro Reserpine Chloride is depicted below. The key feature is the iminium ion within the quinolizidine moiety, resulting from the dehydrogenation at the 3 and 4 positions of the yohimbane core.

Caption: Conceptual representation of 3-Dehydro Reserpine Chloride's core structure.

Genesis and Stability: The Formation of 3-Dehydro Reserpine Chloride

3-Dehydro Reserpine Chloride is primarily recognized as a degradation product of Reserpine.[2] Understanding its formation is crucial for the development of stability-indicating assays and for the characterization of Reserpine-based pharmaceutical formulations.

Mechanism of Formation: Acid-Catalyzed Dehydrogenation

The formation of 3-Dehydro Reserpine Chloride from Reserpine is typically induced under acidic conditions. A plausible mechanism involves the protonation of the tertiary amine in the yohimbane skeleton, followed by an oxidative dehydrogenation process. While the precise mechanism is not extensively detailed in the literature, it is understood to be a key transformation during forced degradation studies.

Experimental Protocol for Formation

The following protocol is adapted from methodologies used in forced degradation studies of Reserpine.[3] This procedure can be used to generate 3-Dehydro Reserpine Chloride for analytical and research purposes.

Objective: To produce 3-Dehydro Reserpine Chloride through the acid-catalyzed degradation of Reserpine.

Materials:

-

Reserpine

-

Methanol (HPLC grade)

-

1N Hydrochloric Acid (HCl)

-

Heating apparatus (e.g., heating block, water bath)

-

Reaction vessel (e.g., glass vial with a screw cap)

-

Analytical balance

-

Pipettes

Procedure:

-

Accurately weigh 100 mg of Reserpine and transfer it to a suitable reaction vessel.

-

Add 1 mL of methanol to dissolve the Reserpine.

-

Add 1 mL of 1N HCl to the solution.

-

Securely cap the reaction vessel.

-

Heat the reaction mixture at 100°C for 3 hours.[3]

-

After cooling to room temperature, the resulting solution will contain a mixture of Reserpine and its degradation products, including 3-Dehydro Reserpine Chloride.

-

For analytical purposes, the reaction mixture can be diluted as needed (e.g., 100-fold dilution for LC-MS analysis).[3]

Self-Validation: The progress of the degradation can be monitored by techniques such as HPLC or LC-MS, observing the decrease in the peak corresponding to Reserpine and the appearance of new peaks corresponding to the degradation products. The identity of 3-Dehydro Reserpine can be confirmed by its characteristic mass-to-charge ratio.

Caption: Comparative mechanism of action: Reserpine vs. 3-Dehydro Reserpine Chloride.

Future Directions and Research Opportunities

The study of 3-Dehydro Reserpine Chloride presents several avenues for further research:

-

Isolation and Full Characterization: The development of a robust method for the isolation and purification of 3-Dehydro Reserpine Chloride is a critical next step. This would enable its full spectroscopic characterization (NMR, IR, etc.) and the determination of its physicochemical properties.

-

Pharmacological Evaluation: A thorough in vitro and in vivo pharmacological evaluation is needed to confirm the hypothesized mechanism of action and to determine its potency and selectivity for VMAT2.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of 3-Dehydro Reserpine Chloride would provide valuable insights into its potential as a therapeutic agent or as a biomarker for Reserpine degradation.

-

Role as an Impurity: Further studies are warranted to understand the prevalence of 3-Dehydro Reserpine Chloride in different Reserpine formulations and its potential impact on the safety and efficacy of these products.

Conclusion

3-Dehydro Reserpine Chloride represents an important molecule in the context of Reserpine chemistry and pharmacology. While primarily known as a degradation product, its unique structural features, particularly the quaternary ammonium ion, suggest a pharmacological profile that could be distinct from its parent compound. This technical guide has synthesized the available information to provide a foundational understanding of its identity, formation, and inferred properties. It is hoped that this will serve as a valuable resource for researchers and stimulate further investigation into this intriguing Reserpine derivative.

References

-

Shimadzu Corporation. (n.d.). Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. Retrieved from [Link]

- Nammi, S., Koteswara Rao, Y., & Srisailam, K. (2005). Pharmacological evidence for the lack of central effects of reserpine methiodide. Indian Journal of Pharmacology, 37(3), 185.

- Nammi, S., Koteswara Rao, Y., & Srisailam, K. (2005). Pharmacological evidence for lack of central effects of reserpine methonitrate: a novel quaternary analog of reserpine. Journal of Pharmacy and Pharmacology, 57(1), 93-98.

-

Slideshare. (2018, July 17). Structure Elucidation of Reserpine (M. Pharm). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Dehydro reserpine chloride. Retrieved from [Link]

-

Indian Journal of Natural Sciences. (2014). HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). Chemical Synthesis Research of the Alkaloid Drug Reserpine. Retrieved from [Link]

-

ResearchGate. (2005). Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats. Retrieved from [Link]

-

PubChem. (n.d.). 3-Dehydro Reserpine Chloride. Retrieved from [Link]

-

YouTube. (2020, December 17). 7 Structure Elucidation of Reserpine through Reserpic Acid | Part B | Chemistry of Alkaloids. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Reserpine? Retrieved from [Link]

Sources

A Technical Guide to the Pharmacology and Analysis of Reserpine and its Derivatives

Preamble: Clarification on "3-Dehydro Reserpine Chloride"

Initial searches for "3-Dehydro Reserpine Chloride" with CAS number 107052-60-8 reveal it to be a known impurity or degradation product of Reserpine.[1][2] However, it is not a well-studied compound with a substantial body of independent research. This technical guide will, therefore, focus on the parent compound, Reserpine (CAS: 50-55-5) , a well-characterized indole alkaloid.[3] The principles, mechanisms, and analytical methodologies detailed for Reserpine provide the essential scientific foundation required for any investigation into its derivatives or related impurities.

Section 1: Molecular Profile of Reserpine

Reserpine is an alkaloid naturally found in the roots of the Indian snakeroot plant, Rauwolfia serpentina.[4][5] Historically, it was one of the first drugs used for the effective treatment of hypertension and psychosis.[6][7] Its use has since diminished due to central nervous system side effects, but it remains a critical tool in pharmacology research.[8]

Chemical and Physical Properties:

Reserpine is a complex indole alkaloid with the molecular formula C₃₃H₄₀N₂O₉.[3] It is lipid-soluble, which allows it to cross the blood-brain barrier and exert effects on the central nervous system.[5][9]

| Property | Value | Source |

| CAS Number | 50-55-5 | [3] |

| Molecular Formula | C₃₃H₄₀N₂O₉ | [3] |

| Molecular Weight | 608.7 g/mol | [7] |

| pKa | 6.6 | [7] |

| Bioavailability (Oral) | ~50-70% | [3] |

| Plasma Protein Binding | 96% | [7] |

| Biological Half-life | Biphasic: Initial ~4-5 hours; Terminal can be much longer | [3][10] |

Section 2: Core Mechanism of Action: VMAT2 Inhibition

Reserpine's primary pharmacological effect is the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[11][12]

The VMAT2 Pathway:

VMAT2 is a transport protein located on the membrane of synaptic vesicles within neurons.[11] Its function is to pump monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) from the neuron's cytoplasm into the vesicles for storage.[12] This process is driven by a proton gradient and is essential for neurotransmission.[8]

Reserpine's Impact:

Reserpine binds tightly and irreversibly to VMAT2, effectively blocking the transporter.[5][11] This action has two major consequences:

-

Blocked Storage: Cytoplasmic monoamines can no longer be loaded into synaptic vesicles.[12]

-

Depletion: The unprotected monoamines in the cytoplasm are quickly metabolized and destroyed by enzymes like monoamine oxidase (MAO).[3][9]

The result is a profound depletion of monoamine stores in the central and peripheral nervous systems.[5] This depletion leads to reduced sympathetic nerve activity, causing a decrease in heart rate, blood pressure, and cardiac output, which explains its antihypertensive effects.[5][11] In the brain, the depletion of dopamine and serotonin is responsible for its antipsychotic and sedative effects, as well as significant adverse effects like depression and parkinsonism-like symptoms.[8]

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reserpine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Reserpine - BioPharma Notes [biopharmanotes.com]

- 6. Reserpine: MedlinePlus Drug Information [medlineplus.gov]

- 7. Reserpine - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 8. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 10. Reserpine (PIM 467) [inchem.org]

- 11. Reserpine - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Reserpine? [synapse.patsnap.com]

An In-depth Technical Guide to 3-Dehydro Reserpine Chloride: Properties, Analysis, and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Dehydro Reserpine Chloride, a significant derivative of the well-known alkaloid, Reserpine. As a primary degradation product and impurity, understanding its properties is crucial for the proper handling, analysis, and formulation of Reserpine-based pharmaceuticals. This document delves into its molecular characteristics, analytical methodologies for its identification and quantification, and the pharmacological framework of its parent compound, Reserpine.

Core Molecular Profile of 3-Dehydro Reserpine Chloride

3-Dehydro Reserpine Chloride is the oxidized form of Reserpine, characterized by the introduction of a double bond in the yohimbane skeleton. This alteration significantly impacts its chemical and physical properties.

Chemical Structure and Identification

-

Systematic Name: methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate chloride[1]

-

Synonyms: 3,4-Didehydroreserpine Chloride, Reserpine Impurity 2[2]

Molecular Formula and Weight

The molecular weight of 3-Dehydro Reserpine Chloride can be presented in two ways, depending on whether the chloride ion is included in the calculation. This distinction is critical for accurate mass spectrometry analysis and stoichiometric calculations.

| Identifier | Formula | Molecular Weight ( g/mol ) | Source |

| Cation | C₃₃H₃₈N₂O₉⁺ | 606.66 | [2] |

| Chloride Salt | C₃₃H₃₉ClN₂O₉ | 643.1 | [1][4] |

Synthesis and Formation from Reserpine

3-Dehydro Reserpine is not typically synthesized as a primary therapeutic agent but is rather formed through the oxidation of Reserpine.[2] This process can occur under various conditions, making it a relevant consideration in the stability testing of Reserpine formulations.

Oxidative Degradation Pathway

The formation of 3-Dehydro Reserpine involves the oxidation of the dihydropyran ring in the Reserpine molecule. This is a critical degradation pathway that can be initiated by exposure to oxidizing agents, light, or acidic conditions.[3]

Caption: Oxidative conversion of Reserpine to its 3-dehydro derivative.

Analytical Characterization

A robust analytical strategy is essential for the detection and quantification of 3-Dehydro Reserpine Chloride in the presence of Reserpine and other related substances.

Spectroscopic Analysis

-

UV-Visible Spectrophotometry: 3-Dehydro Reserpine exhibits a characteristic absorbance maximum at approximately 390 nm, which can be utilized for its quantification.[2] This differs from the absorbance spectrum of Reserpine, allowing for differential analysis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly LCMS-IT-TOF, is a powerful tool for the structural elucidation of Reserpine degradation products, including 3-Dehydro Reserpine.[5] The accurate mass measurement of the molecular ion and its fragmentation patterns can confirm the identity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is invaluable for the stereochemical and conformational analysis of yohimbine-type alkaloids like Reserpine and its derivatives.[2]

Chromatographic Separation

A stability-indicating HPLC method is crucial for separating Reserpine from its degradation products.

Protocol: HPLC Method for Reserpine and its Degradation Products [3]

-

Column: HiQ sil C18 W (4.5 x 250mm).

-

Mobile Phase: Acetonitrile : 1% w/v Ammonium chloride (1:1).

-

Detection: UV at 268 nm.

-

Flow Rate: 1.0 mL/min.

-

Analysis: This method effectively resolves the peak of Reserpine from its degradation products, which appear at different retention times under various stress conditions (acidic, basic, oxidative, and photolytic).

Pharmacological Context: The Role of the Parent Compound, Reserpine

While 3-Dehydro Reserpine Chloride is primarily considered an impurity, its presence necessitates a thorough understanding of the pharmacological and toxicological profile of Reserpine.

Mechanism of Action of Reserpine

Reserpine exerts its antihypertensive and antipsychotic effects by irreversibly blocking the vesicular monoamine transporter (VMAT).[6][7] This inhibition prevents the uptake and storage of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) into synaptic vesicles.[6][7] The resulting depletion of these neurotransmitters in the nerve terminal leads to a decrease in sympathetic tone, causing a reduction in heart rate, blood pressure, and peripheral vascular resistance.[6][7]

Caption: Mechanism of action of Reserpine on monoamine storage.

Clinical Significance of Reserpine

Reserpine has historically been used for the treatment of hypertension and psychosis.[6][8] Although its use has declined due to the availability of newer agents with more favorable side-effect profiles, it remains a valuable therapeutic option in certain clinical scenarios, often in combination with other antihypertensive drugs.[6]

Stability and Storage Considerations

The propensity of Reserpine to degrade into 3-Dehydro Reserpine and other products underscores the importance of appropriate storage and handling.

-

Light Sensitivity: Reserpine darkens upon exposure to light, particularly when in solution.[8]

-

pH Sensitivity: Degradation is accelerated in both acidic and basic conditions.[3]

-

Recommended Storage: Formulations containing Reserpine should be protected from light and stored in a cool, dry place.

Conclusion

3-Dehydro Reserpine Chloride is a critical molecule in the context of Reserpine chemistry and pharmaceutical development. Its formation as a degradation product necessitates the use of specific and sensitive analytical methods to ensure the quality, safety, and efficacy of Reserpine-containing products. A thorough understanding of its properties, alongside the well-established pharmacology of Reserpine, is paramount for researchers and professionals in the field.

References

-

Determination of Reserpine*. ResearchGate. [Link]

-

HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. [Link]

-

3-Dehydro Reserpine Chloride. PubChem. [Link]

-

3-Dehydro Reserpine Chloride. BIOFOUNT. [Link]

-

Structure Elucidation of Reserpine (M. Pharm). Slideshare. [Link]

-

The biological fate of reserpine. PubMed. [Link]

-

Reserpine. Wikipedia. [Link]

-

Reserpine. PubChem. [Link]

-

The Stork Synthesis of (-)-Reserpine. Organic Chemistry Portal. [Link]

-

Total Synthesis of (±)-Reserpine. [Link]

-

What is the mechanism of Reserpine? Patsnap Synapse. [Link]

-

Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. Shimadzu. [Link]

Sources

- 1. The biological fate of reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tnsroindia.org.in [tnsroindia.org.in]

- 4. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. Reserpine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Reserpine? [synapse.patsnap.com]

- 8. Structure Elucidation of Reserpine (M. Pharm) | PDF [slideshare.net]

A Technical Guide to the Synthesis of 3-Dehydro Reserpine Chloride

This document provides an in-depth technical guide for the synthesis of 3-Dehydro Reserpine Chloride, a significant derivative of the indole alkaloid Reserpine. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind methodological choices, and the standards for product validation.

Introduction and Strategic Imperative

Reserpine (C₃₃H₄₀N₂O₉), an alkaloid first isolated from the roots of Rauwolfia serpentina in 1952, has a storied history in pharmacology, primarily as an antihypertensive and antipsychotic agent.[1][2][3] Its mechanism involves the depletion of neurotransmitters like norepinephrine and dopamine from nerve terminals.[1] The complex polycyclic structure of reserpine, featuring six chiral centers, has made it a classic target in total synthesis.[1][4]

3-Dehydro Reserpine is the oxidized analogue of reserpine, characterized by an iminium ion formed across the C3-N4 bond of the yohimbane skeleton. This transformation is not merely a laboratory curiosity; it represents a key intermediate in the biosynthesis of related alkaloids and is a product of reserpine's metabolism.[5] Furthermore, the quantitative conversion of reserpine to its 3-dehydro derivative forms the basis of established spectrophotometric assays for its quantification.[6][7]

This guide focuses on the most direct and efficient synthetic route: the controlled chemical oxidation of reserpine. We will detail a robust protocol, explain the mechanistic underpinnings, and outline the necessary analytical controls to ensure a self-validating and reproducible synthesis.

Overall Synthetic Workflow

The synthesis of 3-Dehydro Reserpine Chloride is achieved through a single, high-yielding synthetic operation: the oxidation of the parent reserpine molecule. The strategy hinges on the selective oxidation of the tertiary amine within the indole ring system to form a stable iminium salt. This process is typically carried out in an acidic medium, which both activates the substrate and provides the counter-ion for the resulting cationic product.

Caption: Overall workflow for the synthesis of 3-Dehydro Reserpine Chloride.

The Oxidation Mechanism: From Amine to Iminium

The conversion of reserpine to its 3-dehydro derivative is a classic example of an amine oxidation. In an acidic environment, the reaction with an agent like sodium nitrite (which forms nitrous acid, HONO, in situ) proceeds via a two-electron oxidation mechanism.

-

Protonation: The N4 nitrogen of the reserpine skeleton is protonated by the acid, making it more susceptible to nucleophilic attack.

-

Nitrosation: Nitrous acid reacts with the indole N1 nitrogen.

-

Rearrangement and Elimination: A subsequent rearrangement and elimination cascade involving the indole ring electrons leads to the formation of the C3=N4+ double bond.

-

Iminium Ion Formation: This creates the thermodynamically stable 3-dehydroreserpinium cation. The chloride ion from the hydrochloric acid medium serves as the counter-ion, yielding the final salt.

Electrochemical (anodic) oxidation follows a similar path, removing two electrons from the molecule to generate the same stable iminium cation.[6][8]

Caption: Core mechanism showing the oxidation of the N4 amine to an iminium ion.

Detailed Experimental Protocol

This protocol describes the synthesis using sodium nitrite as the chemical oxidant. All operations involving the product should be performed protected from light, as 3,4-dehydroreserpine is known to be light-sensitive.[6]

Materials and Reagents:

-

Reserpine (C₃₃H₄₀N₂O₉, MW: 608.68 g/mol )

-

Methanol (ACS Grade)

-

Glacial Acetic Acid (ACS Grade)

-

Hydrochloric Acid, concentrated (37%)

-

Sodium Nitrite (NaNO₂, ACS Grade)

-

Deionized Water

-

Diethyl Ether (Anhydrous)

Procedure:

-

Dissolution of Starting Material: In a 100 mL round-bottom flask shielded from light (e.g., wrapped in aluminum foil), dissolve 1.0 g (1.64 mmol) of reserpine in a mixture of 25 mL of methanol and 5 mL of glacial acetic acid. Stir until a clear solution is obtained.

-

Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add 1.0 mL of concentrated hydrochloric acid dropwise while stirring.

-

Preparation of Oxidant: In a separate beaker, prepare a 5% (w/v) solution of sodium nitrite by dissolving 0.5 g of NaNO₂ in 10 mL of deionized water.

-

Oxidation Reaction: While maintaining the reaction temperature at 0-5 °C, add the 5% sodium nitrite solution dropwise to the reserpine solution over a period of 15-20 minutes. A color change to a distinct greenish-yellow is typically observed.[7]

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.[6]

-

Product Isolation: Once the reaction is complete, slowly add 50 mL of cold, anhydrous diethyl ether to the reaction mixture with vigorous stirring to precipitate the product.

-

Purification and Drying: Collect the precipitate by vacuum filtration. Wash the solid cake with two 15 mL portions of cold diethyl ether to remove any unreacted starting material and impurities. Dry the resulting bright yellow crystalline solid under vacuum at room temperature.

Table 1: Quantitative Experimental Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Reserpine | 1.0 g (1.64 mmol) | Starting material |

| Solvent System | 25 mL MeOH / 5 mL Acetic Acid | Ensures solubility of reserpine and provides a protic medium. |

| Hydrochloric Acid | 1.0 mL | Provides the acidic medium and the chloride counter-ion. |

| Sodium Nitrite (5% aq.) | ~2.5 mL (~2.2 mmol) | A slight molar excess of the oxidizing agent to drive the reaction. |

| Reaction Temperature | 0-5 °C | Controls the reaction rate and minimizes side-product formation. |

| Reaction Time | ~90 minutes | Sufficient time for complete conversion as monitored by HPLC. |

| Expected Yield | >90% | The reaction is reported to be quantitative.[6] |

Causality Behind Experimental Choices

-

Choice of Oxidant: Sodium nitrite in an acidic medium is a mild and highly specific oxidizing system for this transformation. It reliably generates nitrous acid in situ, which is the active oxidant, avoiding over-oxidation or degradation of the complex reserpine molecule, which can occur with harsher agents like permanganate.[9]

-

Acidic Medium: The presence of a strong acid (HCl) is critical. It protonates the target nitrogen, activating the molecule for oxidation. Furthermore, it stabilizes the resulting cationic iminium product and provides the necessary chloride counter-ion to precipitate the final salt.

-

Solvent System: A mixture of methanol and acetic acid provides a balance of polarity to dissolve the relatively nonpolar reserpine while being fully miscible with the aqueous acid and oxidant solutions.

-

Temperature Control: Maintaining a low temperature (0-5 °C) is crucial for controlling the exothermic nature of the reaction and preventing the formation of undesired by-products.

-

Protection from Light: The extended conjugation in the 3-dehydro reserpine product makes it susceptible to photochemical degradation.[6] Shielding the reaction and product from light is essential for achieving high purity and yield.

Product Validation and Characterization

Rigorous analytical chemistry is required to confirm the identity and purity of the synthesized 3-Dehydro Reserpine Chloride.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A successful synthesis will show a single major peak corresponding to the product, with the absence of the starting reserpine peak.[6]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the cation. The expected parent ion [M]⁺ should be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. Key diagnostic signals include a downfield shift for the proton at the C3 position (now part of an iminium bond) and the corresponding shift of the C3 carbon signal in the ¹³C spectrum.

-

UV-Vis Spectroscopy: The formation of the conjugated iminium system results in a bathochromic (red) shift in the UV-Vis absorption spectrum compared to reserpine, which can be used to monitor the reaction's progress.

Table 2: Key Characterization Data

| Technique | Parameter | Expected Result for 3-Dehydro Reserpine Chloride |

|---|---|---|

| Formula | Molecular Formula | C₃₃H₃₉ClN₂O₉[10] |

| MS (ESI+) | [M]⁺ (Cation Mass) | m/z ≈ 607.25 |

| Appearance | Physical State | Greenish-yellow crystalline solid[7] |

| ¹H NMR | Iminium Proton | Diagnostic downfield signal for the C3-H proton. |

| ¹³C NMR | Iminium Carbon | Diagnostic downfield signal for the C3 carbon. |

| Purity (HPLC) | Peak Area | >95% |

Conclusion

The synthesis of 3-Dehydro Reserpine Chloride via the direct oxidation of reserpine is a robust, efficient, and high-yielding process. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as temperature, reagent stoichiometry, and light exposure, researchers can reliably produce this important derivative. The self-validating nature of the protocol, confirmed through rigorous analytical characterization, ensures the production of high-purity material suitable for use as an analytical standard, a metabolic reference compound, or an intermediate in further synthetic endeavors.

References

-

de Jong, J., van der Wegen, B. G., & van Boxtel, C. J. (1989). Analytical oxidation of reserpine. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 709–713. [Link]

-

Oreate AI Blog. (2026, January 7). Chemical Synthesis Research of the Alkaloid Drug Reserpine. [Link]

-

Chemistry LibreTexts. (2024, March 27). 9: Strategies in Reserpine Synthesis. [Link]

-

Cai, Y., et al. (2025, January 24). Elucidation of the biosynthetic pathway of reserpine. bioRxiv. [Link]

-

ResearchGate. (2025, August 7). Determination of Reserpine. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Dehydro Reserpine Chloride. PubChem Compound Database. [Link]

-

ResearchGate. (2021, January). Electro-oxidation mechanism of reserpine. [Link]

-

Slideshare. (n.d.). Reserpine(Structure Elucidation, Extraction and Isolation). [Link]

-

Organic Chemistry Portal. (2006, May 1). The Stork Synthesis of (-)-Reserpine. [Link]

-

National Center for Biotechnology Information. (n.d.). Reserpine. PubChem Compound Database. [Link]

Sources

- 1. Chemical Synthesis Research of the Alkaloid Drug Reserpine - Oreate AI Blog [oreateai.com]

- 2. The Stork Synthesis of (-)-Reserpine [organic-chemistry.org]

- 3. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Analytical oxidation of reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reserpine(Structure Elucidation, Extraction and Isolation) | PPTX [slideshare.net]

- 10. 3-Dehydro Reserpine Chloride | C33H39ClN2O9 | CID 13471259 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Reserpine and its Analogs

An In-Depth Technical Guide to the Formation of 3-Dehydro Reserpine Chloride

This guide provides a comprehensive technical overview of the formation of 3-Dehydro Reserpine Chloride, a key derivative of the indole alkaloid reserpine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, provides detailed experimental protocols, and outlines the analytical characterization of this important compound.

Reserpine, an indole alkaloid isolated from the roots of Rauwolfia serpentina, has a rich history in pharmacology, primarily known for its antihypertensive and antipsychotic properties.[1] Its mechanism of action involves the irreversible blocking of the vesicular monoamine transporter (VMAT), leading to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin in the central and peripheral nervous systems.[1] The complex polycyclic structure of reserpine, featuring six chiral centers, has made it a challenging and inspiring target for total synthesis, famously achieved by R.B. Woodward in 1956.

The chemical modification of reserpine, such as the formation of 3-Dehydro Reserpine, offers pathways to new derivatives with potentially altered pharmacological profiles. The introduction of a double bond in the indole nucleus at the 3,4-position creates a conjugated system that can influence the molecule's electronic properties, receptor binding affinity, and metabolic stability. Understanding the mechanism of its formation is crucial for the controlled synthesis and exploration of novel reserpine-based therapeutics.

The Core Transformation: Oxidation of Reserpine

The formation of 3-Dehydro Reserpine, also known as 3,4-didehydroreserpine, is achieved through the oxidation of the parent reserpine molecule. This transformation can be accomplished via several methods, including electrochemical (anodic) oxidation and chemical oxidation.[2] Notably, both electrochemical and chemical oxidation with sodium nitrite in an acidic medium lead quantitatively to the same 3,4-dehydro product.[2] This guide will focus on the widely accessible and efficient chemical oxidation method using sodium nitrite.

The reaction is highly specific, targeting the indole nucleus of the reserpine molecule. The product, 3-Dehydro Reserpine, is a cation that is typically isolated as its chloride salt, 3-Dehydro Reserpine Chloride (C₃₃H₃₉ClN₂O₉).[3]

Mechanistic Deep Dive: The Role of Nitrous Acid

The oxidation of reserpine with sodium nitrite in an acidic environment is a classic example of electrophilic substitution on an indole ring, followed by an elimination step. The key reactive species is the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a protic acid (e.g., sulfuric acid or acetic acid).

The proposed mechanism unfolds in the following stages:

-

Formation of the Electrophile: In the acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). A second protonation of nitrous acid leads to the loss of a water molecule and the formation of the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The indole ring of reserpine is an electron-rich heterocycle, with the C3 position being the most nucleophilic and susceptible to electrophilic attack. The nitrosonium ion is attacked by the π-electrons of the C3 position, forming a resonance-stabilized carbocation intermediate (a σ-complex).

-

Deprotonation and Formation of the Nitroso Intermediate: A base (such as water or the conjugate base of the acid used) abstracts the proton from the nitrogen of the indole ring (N1), leading to the formation of a neutral 3-nitroso-reserpine intermediate.

-

Tautomerization and Elimination: The 3-nitroso intermediate is in equilibrium with its tautomeric form. Under acidic conditions, the oxygen of the nitroso group is protonated, making it a good leaving group (H₂O). Subsequent elimination of a proton from the C4 position and the loss of the protonated nitroso group (as H₂O and N) is proposed to lead to the formation of the stable, conjugated 3,4-dehydroreserpinium cation. However, a more direct pathway involves the deprotonation at C4 and the loss of the nitroso group to form the double bond, which is then protonated at N4 to give the final product. A reinterpretation of kinetic data suggests two plausible mechanisms: one involving the rapid, reversible formation of N¹-nitrosoreserpine followed by a rate-limiting acid-catalyzed rearrangement, and another involving the rapid and reversible attack at the tertiary N-atom (N4) to form a quaternary nitrosamine ion which then breaks down in a rate-limiting acid-catalyzed process.[2]

-

Formation of the Chloride Salt: The resulting 3,4-dehydroreserpinium cation is then associated with a chloride anion (from the addition of a chloride source, or if hydrochloric acid is used in the workup) to form the stable 3-Dehydro Reserpine Chloride salt.

Diagram of the Proposed Reaction Mechanism

Caption: Proposed mechanism for the formation of 3-Dehydro Reserpine Chloride.

Experimental Protocol: Synthesis and Isolation

The following is a representative, self-validating protocol for the synthesis of 3-Dehydro Reserpine Chloride. The successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the analytical techniques described in the subsequent section.

Materials and Reagents:

-

Reserpine (C₃₃H₄₀N₂O₉)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Methanol (CH₃OH)

-

Diethyl Ether ((C₂H₅)₂O)

-

Hydrochloric Acid (HCl), 1M solution

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Step-by-Step Methodology:

-

Dissolution of Reserpine: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of reserpine (e.g., 1.0 g) in a suitable volume of methanol (e.g., 50 mL).

-

Acidification: To the stirred solution, add glacial acetic acid (e.g., 5 mL) to create the acidic environment necessary for the reaction.

-

Addition of Sodium Nitrite: Prepare a solution of sodium nitrite (e.g., 0.5 g) in a minimal amount of deionized water (e.g., 2 mL). Add this solution dropwise to the reserpine solution over a period of 10-15 minutes at room temperature. A distinct color change to a greenish-yellow is often observed, indicating the formation of the oxidized product.[4][5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of chloroform:methanol, 9:1 v/v). The product, being more polar, will have a lower Rf value than the starting reserpine.

-

Workup - Quenching and Neutralization: Once the reaction is complete (as indicated by the disappearance of the reserpine spot on TLC), pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate (e.g., 100 mL) to neutralize the excess acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as chloroform or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Dehydro Reserpine free base as a solid or oil.

-

Formation and Isolation of the Chloride Salt: Dissolve the crude product in a minimal amount of methanol. To this solution, add a stoichiometric amount of 1M hydrochloric acid dropwise with stirring. The hydrochloride salt, being less soluble, should precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath.

-

Purification by Recrystallization: Collect the precipitated solid by vacuum filtration. The crude 3-Dehydro Reserpine Chloride can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or acetone.[6] Dissolve the solid in a minimum amount of hot methanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 3-Dehydro Reserpine Chloride.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 3-Dehydro Reserpine Chloride should be confirmed using a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties of 3-Dehydro Reserpine Chloride

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₉ClN₂O₉ | [3] |

| Molecular Weight | 643.1 g/mol | [3] |

| Appearance | Expected to be a crystalline solid, possibly with a yellowish hue. | General knowledge |

| IUPAC Name | methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate chloride | [3] |

Spectroscopic Data Interpretation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant change in the ¹H NMR spectrum compared to reserpine will be the appearance of new signals in the olefinic region, corresponding to the protons at C3 and C4 of the newly formed double bond. The signal for the proton at C3 in reserpine, which is typically a multiplet around 3.5-4.0 ppm, will be absent. The chemical shifts of neighboring protons will also be affected by the introduction of the double bond and the positive charge on the nitrogen.

-

¹³C NMR: The ¹³C NMR spectrum will show two new signals in the downfield region (typically >100 ppm) corresponding to the sp² hybridized carbons at C3 and C4. The signal for the sp³ carbon at C3 in reserpine (around 50-60 ppm) will be absent.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): The exact mass of the cation (C₃₃H₃₈N₂O₉⁺) should be determined to confirm the molecular formula. The molecular ion peak will be observed at m/z corresponding to the cation, which is 2 units less than the protonated reserpine molecule due to the loss of two hydrogen atoms.

-

Tandem Mass Spectrometry (MS/MS): The fragmentation pattern will be indicative of the structure. Key fragmentation pathways would involve the loss of the trimethoxybenzoyl group and cleavages within the yohimbane skeleton. The fragmentation pattern will differ from that of reserpine due to the presence of the double bond and the positive charge.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the various functional groups present, including ester carbonyls (C=O), C-O stretching, and aromatic C-H and C=C stretching. The introduction of the C=C double bond in the indole ring may lead to subtle changes in the fingerprint region of the spectrum.

Conclusion

The formation of 3-Dehydro Reserpine Chloride via the oxidation of reserpine is a straightforward and efficient chemical transformation. The mechanism, rooted in the principles of electrophilic aromatic substitution, provides a clear rationale for the observed product. The detailed experimental protocol and characterization guidelines presented in this document offer a robust framework for researchers to synthesize, isolate, and verify this important reserpine derivative. A thorough understanding of this process is fundamental for the continued exploration and development of novel analogs in the field of medicinal chemistry.

References

-

PubChem. Reserpine. National Center for Biotechnology Information. [Link]

- Google Patents. Crystalline reserpine, salts and compositions thereof.

-

Chemistry LibreTexts. 9: Strategies in Reserpine Synthesis. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of reserpine oxidation by nitrous acid. A reinterpretation of recent results. [Link]

-

ResearchGate. Analytical Methods for Reserpine*. [Link]

-

ResearchGate. Determination of Reserpine*. [Link]

-

PubChem. 3-Dehydro Reserpine Chloride. National Center for Biotechnology Information. [Link]

Sources

- 1. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of reserpine oxidation by nitrous acid. A reinterpretation of recent results - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. US2752351A - Crystalline reserpine, salts and compositions thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Oxidative Degradation of Reserpine to 3-Dehydroreserpine Chloride

Abstract

Reserpine, a potent indole alkaloid, has been a cornerstone in pharmacology for its antihypertensive and antipsychotic properties. However, its chemical stability is a critical concern in pharmaceutical development and quality control. Reserpine is particularly susceptible to oxidative degradation, leading to the formation of several impurities, most notably 3-dehydroreserpine. This guide provides a comprehensive technical overview of the degradation pathway from reserpine to 3-dehydroreserpine chloride, a product frequently encountered during forced degradation studies in acidic, oxidative, and photolytic conditions. We will explore the underlying chemical mechanisms, detail a robust experimental protocol for its controlled generation and analysis, and discuss the critical factors that influence this transformation. This document is intended for researchers, analytical scientists, and formulation experts in the pharmaceutical industry.

Introduction: The Imperative of Stability

Reserpine is an alkaloid that was first isolated from the roots of Rauwolfia serpentina in 1952.[1] Its mechanism of action involves the inhibition of the vesicular monoamine transporter (VMAT), leading to the depletion of neurotransmitters like norepinephrine, dopamine, and serotonin in the central and peripheral nervous systems.[2] While effective, the therapeutic window and stability of reserpine are of paramount importance. The molecule's complex structure, featuring both ester and indole functionalities, renders it sensitive to hydrolysis, oxidation, and light.[1]

Understanding the degradation pathways is not merely an academic exercise; it is a regulatory and safety necessity. Forced degradation studies, as mandated by guidelines from the International Conference on Harmonisation (ICH), are essential to develop stability-indicating analytical methods, elucidate potential degradation products, and ensure the safety and efficacy of the final drug product.[3] The formation of 3-dehydroreserpine via oxidation is a primary degradation route.[4][5] This guide focuses specifically on the pathway leading to its chloride salt, providing the foundational knowledge required to predict, control, and analyze this critical impurity.

The Molecules: Reserpine and its Oxidative Degradant

A clear understanding of the parent molecule and its key degradation product is fundamental.

-

Reserpine: A complex ester alkaloid with a yohimbane skeleton.[6] It appears as white to slightly yellow crystals.[1]

-

3-Dehydroreserpine Chloride: The oxidized form of reserpine, where a double bond is introduced into the indole ring system, creating a charged iminium species which is stabilized by a chloride counter-ion.[7] It is also referred to as 3,4-didehydroreserpine.[7][8]

Table 1: Physicochemical Properties of Reserpine and 3-Dehydroreserpine Chloride

| Property | Reserpine | 3-Dehydroreserpine Chloride |

| Molecular Formula | C₃₃H₄₀N₂O₉[1] | C₃₃H₃₉ClN₂O₉[7] |

| Molecular Weight | 608.7 g/mol [9] | 643.1 g/mol [7] |

| Appearance | White or cream to slightly yellow crystalline powder[1] | Data not widely published; expected to be a solid |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers[9] | Data not widely published; expected to have some aqueous solubility due to its salt nature |

The Transformation: Mechanism of Oxidative Degradation

The conversion of reserpine to 3-dehydroreserpine is an oxidative process centered on the indole nucleus of the molecule. This transformation is not a simple hydrolysis but a targeted electronic rearrangement.

The core mechanism involves a two-electron oxidation of the indole ring system.[10] This process is significantly favored in acidic environments, where the nitrogen atom can be protonated, making the ring more susceptible to oxidation.[5] The reaction proceeds via the formation of a cationic intermediate, the 3,4-didehydroreserpine cation. If the degradation is performed in the presence of hydrochloric acid, this cation forms a stable salt with the chloride anion, yielding 3-dehydroreserpine chloride.

Several factors can initiate or catalyze this oxidation:

-

Chemical Oxidants: Reagents such as sodium nitrite, N-bromosuccinimide, or even atmospheric oxygen can drive the reaction.[5][11] The European Pharmacopoeia assay historically used sodium nitrite under acidic conditions, which quantitatively converts reserpine to the dehydro- form for spectrophotometric analysis.[5]

-

Photochemical Energy: Exposure to light, particularly UV radiation, provides the energy to initiate the oxidative degradation, often leading to a cascade of products, including 3-dehydroreserpine as an initial product, which can be further oxidized to 3,4,5,6-tetradehydroreserpine.[4][12]

-

Electrochemical Oxidation: Anodic oxidation in an acidic medium also quantitatively yields 3,4-dehydroreserpine.[5]

The causality for this pathway is rooted in the electron-rich nature of the indole ring, which makes it a prime target for electrophilic attack and oxidation.

Experimental Protocol: A Self-Validating Forced Degradation Study

The following protocol is designed to reliably generate and quantify 3-dehydroreserpine chloride from reserpine. The trustworthiness of this protocol lies in its use of pharmacopeial-grade standards and a stability-indicating HPLC method, which ensures that the target degradant is separated from the parent compound and other potential impurities.[3][13]

Part A: Generation of 3-Dehydroreserpine Chloride (Acid-Stress Method)

This procedure is adapted from established forced degradation methodologies.[14] The choice of 1N HCl provides both the acidic catalyst and the chloride counter-ion for the final product.

-

Preparation of Reserpine Stock Solution:

-

Accurately weigh approximately 10.0 mg of USP Reserpine Reference Standard and transfer to a 10 mL volumetric flask.[15]

-

Dissolve in and dilute to volume with methanol. This yields a 1 mg/mL stock solution.

-

-

Forced Degradation:

-

Transfer 5.0 mL of the reserpine stock solution into a 10 mL glass vial.

-

Add 5.0 mL of 1N Hydrochloric Acid.

-

Cap the vial securely and mix well.

-

Place the vial in a heating block or water bath pre-heated to 80°C.

-

Rationale: Elevated temperature accelerates the degradation, allowing for significant conversion within a practical timeframe. A target degradation of 5-20% is generally recommended to ensure the analytical method is not overloaded while still demonstrating its resolving power.[3]

-

Maintain the reaction for 4 hours. Periodically, a sample can be withdrawn to monitor the reaction progress via HPLC.

-

-

Sample Neutralization and Dilution:

-

After cooling to room temperature, carefully neutralize the reaction mixture by adding 1N Sodium Hydroxide dropwise until the pH is approximately 7.

-

Quantitatively transfer the neutralized solution to a 50 mL volumetric flask and dilute to volume with the mobile phase (see Part B). This prepares the sample for HPLC analysis at a theoretical concentration of 100 µg/mL.

-

Part B: Stability-Indicating HPLC-UV Analysis

This method is based on typical reversed-phase HPLC conditions for reserpine and its impurities.[16][17]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm packing (e.g., HiQ sil C18 W or equivalent).[16]

-

Mobile Phase: Acetonitrile and 1% w/v Ammonium Chloride solution in a 1:1 ratio.[16]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 268 nm.[13]

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

System Suitability: Before sample analysis, inject a standard solution of reserpine (approx. 100 µg/mL in mobile phase) six times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[13]

Analysis: Inject the prepared degraded sample. Reserpine will elute at a specific retention time (e.g., ~4.0 min), while the more polar 3-dehydroreserpine chloride will typically have a shorter retention time.[16]

Data Presentation and Interpretation

The primary output of the analysis is the chromatogram. A successful stability-indicating method will show baseline separation between the reserpine peak and the 3-dehydroreserpine peak.

Table 2: Expected Chromatographic Results and Degradation Summary

| Stress Condition | Reserpine Peak (RT) | 3-Dehydroreserpine Peak (RT) | % Degradation (Approx.) | Observations |

| Control (T=0) | ~4.0 min | Not Detected | 0% | Single major peak for reserpine. |

| 1N HCl, 80°C, 4h | ~4.0 min | < 4.0 min (e.g., ~3.3 min)[16] | 5 - 20% | Decrease in reserpine peak area; appearance of a significant degradant peak. |

| Photolytic | ~4.0 min | < 4.0 min | 4 - 8%[16] | Multiple degradation products may be observed, including 3-dehydroreserpine, isoreserpine, and lumireserpine.[4] |

Note: Retention Times (RT) are illustrative and will vary based on the specific HPLC system and column.

For definitive structural confirmation of the degradant peak as 3-dehydroreserpine, advanced techniques are required. High-resolution mass spectrometry (e.g., LCMS-IT-TOF) is the gold standard, as it provides an accurate mass measurement of the molecular ion and its fragmentation pattern, allowing for unambiguous structural elucidation.[14]

Conclusion

The oxidative degradation of reserpine to 3-dehydroreserpine chloride is a chemically well-defined and pharmaceutically relevant pathway. It is driven by oxidative stress, which can be induced by chemical agents, light, and acidic conditions. Understanding this transformation is critical for developing robust formulations and validated, stability-indicating analytical methods. The protocol detailed herein provides a reliable framework for studying this degradation, ensuring that drug development professionals can maintain the integrity, safety, and quality of reserpine-based therapies. By applying these principles, scientists can build a comprehensive stability profile, satisfying regulatory expectations and ensuring patient safety.

References

-

Alfa Omega Pharma. Reserpine Impurities | 50-55-5 Certified Reference Substance. Alfa Omega Pharma. Available from: [Link]

-

Jamil N, Afrozrizvi H, Ahmed I, Beg AE. (1983). Studies on the photostability of reserpine in parenteral solutions. Pharmazie, 38(7):467-9. Available from: [Link]

-

V. S. S. V. Prasad, K. S. Ratnakaram, G. V. S. Kumar. (2012). HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. International Journal of Pharmaceutical & Biological Archives, 3(1):140-146. Available from: [Link]

-

de Vries J, Zylber-Katz E, Gensch KH. (1989). Analytical oxidation of reserpine. Journal of Pharmaceutical and Biomedical Analysis, 7(6):709-13. Available from: [Link]

-

Wright GC, Warren RJ, Giger E. (1974). Photooxidation of Reserpine. Journal of Pharmaceutical Sciences, 63(3):473-474. Available from: [Link]

-

Babor, E. D. (1955). Analytical Methods for Reserpine*. Journal of the American Pharmaceutical Association (Scientific ed.), 44(6), 333-339. Available from: [Link]

-

Stitzel RE. (1976). The biological fate of reserpine. Pharmacological Reviews, 28(3):179-208. Available from: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5770, Reserpine. Available from: [Link]

-

Szasz, G. (1981). Determination of Reserpine*. Fresenius' Zeitschrift für analytische Chemie, 308(3), 221-224. Available from: [Link]

-

Zhang, T. Y., et al. (2007). Determination of Reserpine and Yohimbine in Rauvolfia by High-Performance Liquid Chromatography. Asian Journal of Chemistry, 19(6), 4343. Available from: [Link]

-

Shimadzu Corporation. (n.d.). Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. Shimadzu Application Note C146-E126. Available from: [Link]

-

Baratto, L. C., et al. (2013). A validated method using RP-HPLC for quantification of reserpine in the Brazilian tree Rauvolfia sellowii Müll. Arg. (Apocynaceae). Química Nova, 36(1), 139-143. Available from: [Link]

-

Coffman HD, Crabbs WC, Kolinski RE, Page DP. (1986). Stability of reserpine injections and tablets submitted by U.S. hospitals. American Journal of Hospital Pharmacy, 43(1):103-9. Available from: [Link]

-

Jiang, Y., et al. (2024). Elucidation of the biosynthetic pathway of reserpine. bioRxiv. Available from: [Link]

-

USP-NF. (2006). USP Monographs: Reserpine. USP29-NF24. Available from: [Link]

-

Chen, N., et al. (2021). Electro-oxidation mechanism of reserpine. ResearchGate. Available from: [Link]

-

Magalhães, P. O. (2017). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Reserpine?. Available from: [Link]

-

Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research, 1(1), 1-5. Available from: [Link]

-

Alsante, K. M., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(10). Available from: [Link]

-

Jiang, Y., et al. (2024). Elucidation of the biosynthetic pathway of reserpine. bioRxiv. Available from: [Link]

-

Finetech Industry Limited. 3-Dehydro Reserpine Chloride | CAS: 107052-60-8. Available from: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13471259, 3-Dehydro Reserpine Chloride. Available from: [Link]

- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.

- CN112645883A - Preparation method of 3, 6-dichloropyridazine. Google Patents.

Sources

- 1. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Reserpine? [synapse.patsnap.com]

- 3. longdom.org [longdom.org]

- 4. Studies on the photostability of reserpine in parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical oxidation of reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Dehydro Reserpine Chloride | C33H39ClN2O9 | CID 13471259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stability of reserpine injections and tablets submitted by U.S. hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PlumX [plu.mx]

- 13. pharmacopeia.cn [pharmacopeia.cn]

- 14. lcms.cz [lcms.cz]

- 15. Reserpine USP Reference Standard CAS 50-55-5 Sigma-Aldrich [sigmaaldrich.com]

- 16. tnsroindia.org.in [tnsroindia.org.in]

- 17. scielo.br [scielo.br]

An In-Depth Technical Guide to the Biological Activity of 3-Dehydro Reserpine Chloride

A Comprehensive Framework for Preclinical Evaluation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemical Context and Therapeutic Potential

Reserpine, an indole alkaloid isolated from the roots of Rauwolfia serpentina, has a long history in the treatment of hypertension and psychosis.[1] Its mechanism of action is well-established, involving the irreversible inhibition of VMAT2, a transporter responsible for sequestering monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles.[2] This inhibition leads to the depletion of these neurotransmitters at nerve terminals, resulting in a decrease in sympathetic tone and its subsequent effects on blood pressure and central nervous system activity.[3]

3-Dehydro Reserpine Chloride is a close structural analog and is reported to be the main degradation product of reserpine.[4] Its chemical structure, featuring a dehydro modification, suggests that it may retain affinity for the same biological targets as reserpine, albeit with potentially altered potency, selectivity, and pharmacokinetic properties. A thorough biological evaluation is therefore warranted to determine if 3-Dehydro Reserpine Chloride represents a viable therapeutic candidate, a less active metabolite, or a compound with a novel pharmacological profile.

Postulated Mechanism of Action: VMAT2 Inhibition

Based on its structural similarity to reserpine, it is hypothesized that 3-Dehydro Reserpine Chloride also functions as a VMAT2 inhibitor. The proposed mechanism involves the binding of the compound to VMAT2, preventing the uptake of cytosolic monoamines into synaptic vesicles. This leads to their degradation by monoamine oxidase (MAO) in the cytoplasm, resulting in a depletion of vesicular monoamine stores and a subsequent reduction in their release into the synaptic cleft.

Diagram: Proposed Signaling Pathway of 3-Dehydro Reserpine Chloride

Caption: Proposed mechanism of VMAT2 inhibition by 3-Dehydro Reserpine Chloride.

Proposed In Vitro Biological Evaluation

A systematic in vitro evaluation is the foundational step to characterizing the biological activity of 3-Dehydro Reserpine Chloride. The following protocols are designed to assess its interaction with VMAT2 and its general cytotoxicity.

VMAT2 Binding Affinity Assay

This assay will determine the binding affinity of 3-Dehydro Reserpine Chloride for VMAT2, providing a quantitative measure of its potential as a VMAT inhibitor.

Experimental Protocol: VMAT2 Radioligand Binding Assay

-

Preparation of Membranes: Prepare crude membrane fractions from a cell line overexpressing human VMAT2 (e.g., HEK293-hVMAT2 cells).

-

Radioligand: Utilize a high-affinity VMAT2 radioligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ).[5]

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate the VMAT2-expressing membranes with a fixed concentration of [³H]DTBZ and varying concentrations of 3-Dehydro Reserpine Chloride (e.g., from 10⁻¹² M to 10⁻⁵ M). Include a positive control (unlabeled reserpine) and a negative control (buffer only).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of 3-Dehydro Reserpine Chloride that inhibits 50% of the specific binding of [³H]DTBZ). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Hypothetical Data Presentation: VMAT2 Binding Affinity

| Compound | IC₅₀ (nM) | Ki (nM) |

| Reserpine (Control) | 15 ± 2.1 | 10 ± 1.4 |

| 3-Dehydro Reserpine Chloride | [Experimental Value] | [Calculated Value] |

VMAT2 Functional Assay: Monoamine Uptake

This assay will assess the functional consequence of 3-Dehydro Reserpine Chloride binding to VMAT2 by measuring its ability to inhibit monoamine uptake into vesicles.

Experimental Protocol: [³H]Serotonin Uptake Assay

-

Vesicle Preparation: Isolate synaptic vesicles from rat or bovine brain tissue, or use vesicles from VMAT2-expressing cells.

-

Assay Buffer: Prepare an uptake buffer containing ATP to energize the VMAT2 transporter.

-

Inhibition: Pre-incubate the vesicles with varying concentrations of 3-Dehydro Reserpine Chloride or reserpine as a control.

-

Uptake Initiation: Initiate monoamine uptake by adding a fixed concentration of [³H]serotonin.

-

Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filter the mixture to capture the vesicles.

-

Scintillation Counting: Quantify the amount of [³H]serotonin taken up by the vesicles.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of serotonin uptake.

Cytotoxicity Assessment

It is crucial to determine the cytotoxic potential of 3-Dehydro Reserpine Chloride to establish a therapeutic window. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.[3][6][7][8][9]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-Dehydro Reserpine Chloride for a specified duration (e.g., 24, 48, and 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ for cytotoxicity.

Hypothetical Data Presentation: Cytotoxicity Profile

| Cell Line | Treatment Duration | IC₅₀ (µM) |

| SH-SY5Y | 24 hours | [Experimental Value] |

| SH-SY5Y | 48 hours | [Experimental Value] |

| SH-SY5Y | 72 hours | [Experimental Value] |

Diagram: In Vitro Evaluation Workflow

Caption: Workflow for the in vitro biological characterization of 3-Dehydro Reserpine Chloride.

Proposed In Vivo Pharmacological Evaluation

Following the in vitro characterization, in vivo studies are essential to determine the physiological effects of 3-Dehydro Reserpine Chloride in a whole-organism context.

Antihypertensive Activity

The primary therapeutic indication for reserpine is hypertension. Therefore, assessing the antihypertensive potential of its dehydro derivative is of paramount importance. Spontaneously hypertensive rats (SHR) are a widely accepted model for this purpose.[10]

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Use adult male SHR with established hypertension.

-

Drug Administration: Administer 3-Dehydro Reserpine Chloride orally or intraperitoneally at various doses. Include a vehicle control group and a reserpine-treated group for comparison.

-

Blood Pressure Monitoring: Measure systolic and diastolic blood pressure and heart rate at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours post-administration) using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.

-

Data Analysis: Plot the change in blood pressure and heart rate over time for each treatment group. Determine the dose-response relationship and the duration of action.

Hypothetical Data Presentation: Antihypertensive Effects in SHR

| Treatment Group | Dose (mg/kg) | Maximum Decrease in Mean Arterial Pressure (mmHg) | Time to Maximum Effect (hours) |

| Vehicle | - | [Experimental Value] | - |

| Reserpine | 1.0 | [Experimental Value] | [Experimental Value] |

| 3-Dehydro Reserpine Chloride | 0.5 | [Experimental Value] | [Experimental Value] |

| 3-Dehydro Reserpine Chloride | 1.0 | [Experimental Value] | [Experimental Value] |

| 3-Dehydro Reserpine Chloride | 2.0 | [Experimental Value] | [Experimental Value] |

Assessment of Catecholamine Depletion

To confirm that the antihypertensive effect is mediated by the postulated mechanism, the depletion of catecholamines in peripheral tissues should be quantified.

Experimental Protocol: Measurement of Tissue Catecholamine Levels

-

Animal Treatment: Treat SHR or normotensive rats with 3-Dehydro Reserpine Chloride as described above.

-

Tissue Collection: At the time of peak effect, euthanize the animals and collect relevant tissues (e.g., heart, adrenal glands, and brain).

-

Catecholamine Extraction: Homogenize the tissues and extract the catecholamines.

-

Quantification: Measure the levels of norepinephrine, dopamine, and serotonin using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.[11]

-

Data Analysis: Compare the catecholamine levels in the treated groups to the vehicle control group.

Antipsychotic Activity

The potential antipsychotic effects of 3-Dehydro Reserpine Chloride can be evaluated using rodent models of psychosis-like behaviors. The amphetamine-induced hyperlocomotion model is a standard screening tool.[12]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Mice

-

Animal Model: Use adult male mice.

-

Drug Pre-treatment: Administer various doses of 3-Dehydro Reserpine Chloride or a vehicle control.

-

Amphetamine Challenge: After a pre-determined time, administer amphetamine (a dopamine-releasing agent) to induce hyperlocomotion.

-

Locomotor Activity Monitoring: Place the mice in an open-field arena equipped with infrared beams to automatically record locomotor activity (e.g., distance traveled, rearing frequency) for a specified period (e.g., 60 minutes).

-

Data Analysis: Compare the locomotor activity of the 3-Dehydro Reserpine Chloride pre-treated groups to the vehicle-pre-treated, amphetamine-challenged group. A reduction in hyperlocomotion suggests potential antipsychotic activity.

Diagram: In Vivo Evaluation Workflow

Caption: Workflow for the in vivo pharmacological characterization of 3-Dehydro Reserpine Chloride.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to elucidating the biological activity of 3-Dehydro Reserpine Chloride. By systematically applying the detailed in vitro and in vivo protocols presented herein, researchers can generate the crucial data needed to determine its pharmacological profile. The key outcomes of this proposed research plan will be the determination of its potency as a VMAT2 inhibitor, its cytotoxic profile, and its efficacy in preclinical models of hypertension and psychosis. These findings will be instrumental in assessing the therapeutic potential of 3-Dehydro Reserpine Chloride and will guide future drug development efforts. Should this compound exhibit a favorable biological profile, further studies on its pharmacokinetics, metabolism, and long-term safety will be warranted.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 14, 2026, from [Link]

-

protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved January 14, 2026, from [Link]

-

FPnotebook. (2025, November 1). Reserpine. Retrieved January 14, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). reserpine. Retrieved January 14, 2026, from [Link]

-

Micro Nano Bio Aspects. (n.d.). Therapeutic potentials of reserpine formulations: Recent progress and challenges. Retrieved January 14, 2026, from [Link]

-

Oreate AI Blog. (2026, January 7). Chemical Synthesis Research of the Alkaloid Drug Reserpine. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 107052-60-8 | Product Name : 3-Dehydro reserpine chloride. Retrieved January 14, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse. Retrieved January 14, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Structural mechanisms for VMAT2 inhibition by tetrabenazine. Retrieved January 14, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Reserpine: A New Consideration of an Old Drug for Refractory Hypertension. Retrieved January 14, 2026, from [Link]

-

PubMed. (2001, May). Models for assessing antipsychotics: antagonism of amphetamine-induced hyperactivity and stereotypies in mice. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 3-Dehydro reserpine chloride. Retrieved January 14, 2026, from [Link]

-

PubMed. (1974, August 1). Structure-activity relationships for the reserpine-like actions of derivatives of beta-carboline in vitro. Retrieved January 14, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats. Retrieved January 14, 2026, from [Link]

-